![molecular formula C8H8KO12Sb B099846 Potassium;4-[(5,6-dihydroxy-4,7-dioxo-1,3,2-dioxastibepan-2-yl)oxy]-2,3-dihydroxy-4-oxobutanoate CAS No. 16039-64-8](/img/structure/B99846.png)

Potassium;4-[(5,6-dihydroxy-4,7-dioxo-1,3,2-dioxastibepan-2-yl)oxy]-2,3-dihydroxy-4-oxobutanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

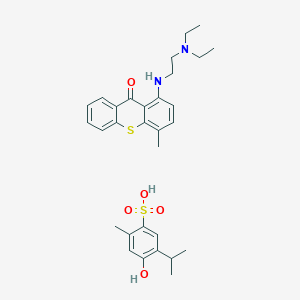

Synthesis Analysis

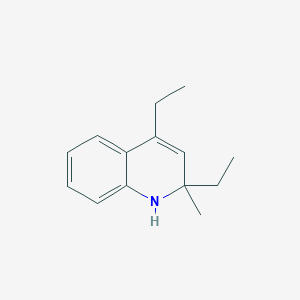

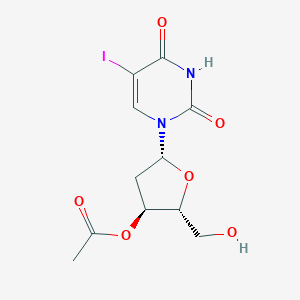

The synthesis of complex potassium compounds often involves the reaction of potassium with organic or inorganic precursors. For example, potassium 4,5-bis(dinitromethyl)furoxanate is synthesized from cyanoacetic acid, indicating that potassium salts can be formed through the reaction of potassium with organic acids . Similarly, potassium 2,4 and 2,6-bis((4,6-dimethoxypyrimidin-2-yl)oxy)benzoate is prepared by reacting 2-methylsufonyl4, 6-dimethoxypyrimidine with dihydroxy benzoic acid in the presence of potassium carbonate and potassium hydroxide .

Molecular Structure Analysis

The molecular structure of potassium compounds is often complex and can be elucidated using techniques such as X-ray diffraction. For instance, the structure of potassium oxalate monohydrate is characterized by oxalate ions hydrogen-bonded into infinite linear chains, coordinated by potassium ions . The potassium salt of the hexanuclear carbonyl cobaltate shows a tetragonal body-centered packing of anions with potassium ions and water molecules filling the cavities . These examples demonstrate the diverse coordination environments that potassium ions can adopt in different compounds.

Chemical Reactions Analysis

Potassium compounds can participate in various chemical reactions. The reaction of solid potassium permanganate with small organic amines or oxygenated compounds is influenced by the physical state of the reactants and the presence of water . This suggests that potassium compounds can be reactive under certain conditions and can be used to demonstrate interesting chemical phenomena.

Physical and Chemical Properties Analysis

The physical and chemical properties of potassium compounds are determined by their molecular structure and the nature of their constituents. For example, potassium 4,5-bis(dinitromethyl)furoxanate has a high density and positive oxygen balance, making it a potential green primary explosive . The crystal structure of potassium salts, such as the potassium salt of 3-cyano-4-(dicyanomethylene)-5-oxo-4,5-dihydro-1H-pyrrol-2-olate, reveals the formation of hydrogen-bonded chains by the anions, which contributes to the stability of the structure .

Applications De Recherche Scientifique

Application in Nonlinear Optical Materials

One of the noteworthy applications of compounds similar to potassium 4-[(5,6-dihydroxy-4,7-dioxo-1,3,2-dioxastibepan-2-yl)oxy]-2,3-dihydroxy-4-oxobutanoate is in the domain of nonlinear optical (NLO) materials. Specifically, compounds like 4-(((4-aminophenyl)sulfonyl)oxy)-2,3-dihydroxy-4-oxobutanoic acid have been investigated for their potential in NLO applications. These compounds demonstrate notable features such as low cutoff wavelengths, significant NLO efficiencies, and good thermal stability, marking their significance in the field of material sciences and optical applications (Vinoth et al., 2020).

Application in Synthesis and Coordination Chemistry

The compound also plays a crucial role in synthesis and coordination chemistry. For instance, potassium compounds with complex structures involving ligands similar in complexity to potassium 4-[(5,6-dihydroxy-4,7-dioxo-1,3,2-dioxastibepan-2-yl)oxy]-2,3-dihydroxy-4-oxobutanoate have been synthesized and studied. These compounds exhibit unique coordination chemistry, as evidenced by the intricate crystal structures and coordination environments reported in studies. Such compounds contribute to our understanding of coordination chemistry and crystallography, and can potentially influence the development of new materials with specific chemical and physical properties (Yusupova et al., 2003).

Contributions to Organic Chemistry and Reaction Mechanisms

In the realm of organic chemistry, derivatives and compounds structurally related to potassium 4-[(5,6-dihydroxy-4,7-dioxo-1,3,2-dioxastibepan-2-yl)oxy]-2,3-dihydroxy-4-oxobutanoate are pivotal in understanding reaction mechanisms and developing new synthetic pathways. The studies on these compounds shed light on complex reaction mechanisms, such as the formation of specific coordination compounds, and contribute to the development of new synthetic methods that are valuable in the synthesis of a wide array of chemical compounds (Gein et al., 2019).

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'Potassium;4-[(5,6-dihydroxy-4,7-dioxo-1,3,2-dioxastibepan-2-yl)oxy]-2,3-dihydroxy-4-oxobutanoate' involves several steps of organic synthesis.", "Starting Materials": [ "Potassium hydroxide", "4-hydroxy-2-oxobutanoic acid", "Antimony trioxide", "Hydrogen peroxide", "Sodium hydroxide", "Glacial acetic acid", "Ethanol" ], "Reaction": [ "Step 1: Antimony trioxide is added to a mixture of 4-hydroxy-2-oxobutanoic acid, hydrogen peroxide, and glacial acetic acid. The mixture is heated and stirred for several hours to form 5,6-dihydroxy-4,7-dioxo-1,3,2-dioxastibepan-2-ol.", "Step 2: The product from step 1 is then reacted with potassium hydroxide to form potassium 4-[(5,6-dihydroxy-4,7-dioxo-1,3,2-dioxastibepan-2-yl)oxy]-2,3-dihydroxy-4-oxobutanoate.", "Step 3: The final product is obtained by neutralizing the solution with sodium hydroxide and precipitating the product with ethanol." ] } | |

Numéro CAS |

16039-64-8 |

Nom du produit |

Potassium;4-[(5,6-dihydroxy-4,7-dioxo-1,3,2-dioxastibepan-2-yl)oxy]-2,3-dihydroxy-4-oxobutanoate |

Formule moléculaire |

C8H8KO12Sb |

Poids moléculaire |

457 g/mol |

Nom IUPAC |

potassium;4-[(5,6-dihydroxy-4,7-dioxo-1,3,2-dioxastibepan-2-yl)oxy]-2,3-dihydroxy-4-oxobutanoate |

InChI |

InChI=1S/2C4H6O6.K.Sb/c2*5-1(3(7)8)2(6)4(9)10;;/h2*1-2,5-6H,(H,7,8)(H,9,10);;/q;;+1;+3/p-4 |

Clé InChI |

IIQJBVZYLIIMND-UHFFFAOYSA-J |

SMILES isomérique |

C1(C(C(=O)O[Sb](OC1=O)OC(=O)C(C(C(=O)[O-])O)O)O)O.[K+] |

SMILES |

C1(C(C(=O)O[Sb](OC1=O)OC(=O)C(C(C(=O)[O-])O)O)O)O.[K+] |

SMILES canonique |

C1(C(C(=O)O[Sb](OC1=O)OC(=O)C(C(C(=O)[O-])O)O)O)O.[K+] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

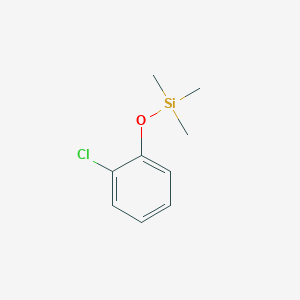

![Acetamide, N-[4-(trimethylsilyl)phenyl]-](/img/structure/B99768.png)